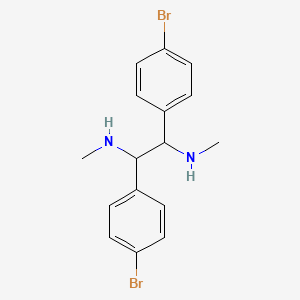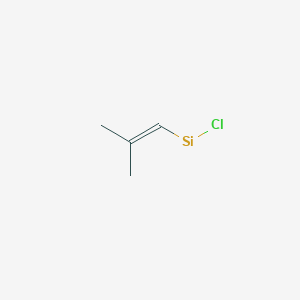
2\'-Deoxy-2\'-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’-fluoro-L-uridine is a fluorinated nucleoside analogue known for its potent antiviral properties. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and biological activity, making it a valuable tool in scientific research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-L-uridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or DeoxoFluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-L-uridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-2’-fluoro-L-uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), DeoxoFluor.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or acetonitrile (ACN) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives .
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-fluoro-L-uridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’-fluoro-L-uridine involves its incorporation into viral RNA, where it acts as a chain terminator, effectively inhibiting viral replication. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, making it a potent inhibitor of viral RNA polymerase .
Comparación Con Compuestos Similares
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another fluorinated nucleoside with potent antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its use in treating hepatitis C.
Uniqueness: 2’-Deoxy-2’-fluoro-L-uridine stands out due to its specific configuration and the presence of the fluorine atom at the 2’ position, which significantly enhances its biological activity and stability compared to other nucleoside analogues .
Propiedades
Fórmula molecular |
C9H13FN2O5 |
|---|---|
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |
Clave InChI |
WGPOVDZEGVBLPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)



![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)
![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)
![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)

